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Carmegliptin Binding & Interaction Data

Aspect Experimental Data Source / Context

DPP-4 Inhibition (IC₅₀) 6.8 nM X-ray crystallography structure of human
DPP-IV with Carmegliptin [1].

P-glycoprotein (Pgp)
Interaction

Substrate (not an inhibitor) In vitro and clinical study. Co-administered
with verapamil (Pgp inhibitor) [2].

Pharmacokinetic Impact
of Pgp Inhibition

Exposure (AUC) increased
by 29%; Cₘₐₓ increased by

53%

Clinical study in healthy volunteers (co-
administered with verapamil) [2].

Safety with Pgp
Inhibitors

Generally well-tolerated Clinical study. No apparent effect on the

pattern or incidence of adverse events
with verapamil [2].

Detailed Experimental Protocols

The quantitative data in the table above comes from rigorous experimental studies. Here are the

methodologies used for the key findings.
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DPP-4 Binding Affinity and Mechanism: The half-maximal inhibitory concentration (IC₅₀) of 6.8

nM was determined from the analysis of the crystal structure of human DPP-IV in complex with

Carmegliptin (PDB ID: 3KWF). The structure was solved using X-ray diffraction at a resolution of

2.40 Å, which allows for a detailed observation of how the drug molecule fits into the enzyme's active

site [1].

P-glycoprotein Interaction Study: This was investigated through a combined in vitro and clinical

approach [2].

In vitro: Carmegliptin was tested in human MDR1 (Multi-Drug Resistance Protein 1) cells to
determine if it was a substrate for the P-glycoprotein transporter.

Clinical Study: A non-randomized, open-label study in 16 healthy male volunteers assessed
the interaction in vivo. The study design was a fixed sequence that included:

A single dose of 150 mg Carmegliptin alone.
A single dose of 80 mg verapamil (a known Pgp inhibitor) alone.

A single dose of Carmegliptin combined with acute and chronic dosing of verapamil.
Pharmacokinetic parameters (including AUC and Cₘₐₓ) for Carmegliptin, verapamil, and its

metabolite norverapamil were measured and compared across the different treatments to
assess the interaction [2].

To help visualize the role of Carmegliptin and the clinical context of its P-glycoprotein interaction, the

following diagram outlines the key pathways and processes.
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Carmegliptin Mechanism of Action

P-glycoprotein (Pgp) Interaction

Carmegliptin

DPP4

Inhibits

Pgp

Substrate For

GLP1

Degrades

InsulinSecretion

Stimulates

BloodGlucose

Lowers

Intestine

Expresses

Bloodstream

Limits Absorption
Into

Verapamil

Inhibits

PharmacoEffect

Increases Carmegliptin
Exposure & Cmax

Click to download full resolution via product page

Key Insights for Researchers

Based on the available data, here are the key points for research and development professionals:

Potent and Selective DPP-4 Inhibition: Carmegliptin is a highly potent DPP-4 inhibitor, as

evidenced by its low nanomolar IC₅₀ value. The availability of a co-crystal structure with the human
enzyme provides a valuable tool for understanding structure-activity relationships and guiding further

compound optimization [1].
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Clinically Relevant Transporter Interaction: Carmegliptin is a substrate for P-glycoprotein. While

this does not preclude its use, it is a critical pharmacokinetic consideration. Co-administration with
Pgp inhibitors like verapamil leads to a moderate increase in systemic exposure, which should be

monitored in clinical practice [2]. The drug itself does not inhibit Pgp, reducing the risk of it causing
interactions with other Pgp substrate drugs.

Favorable Safety Profile in Interaction Study: The combination of Carmegliptin with verapamil
was generally well-tolerated in a clinical study, with no new safety concerns identified. This

suggests a manageable clinical profile even when drug interactions occur [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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